Methyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
This compound is characterized by its unique structure, which includes bromine, chlorine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a benzofuran derivative, followed by the introduction of the dichlorobenzyl group through an etherification reaction. The final step usually involves esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Methyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, binding to active sites and preventing normal substrate interactions. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes, such as kinases or G-protein-coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Other benzofuran derivatives with similar halogenation and esterification patterns.
Uniqueness
Methyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of bromine, chlorine, and benzofuran moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C18H13BrCl2O4 |
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Molecular Weight |
444.1 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H13BrCl2O4/c1-9-17(18(22)23-2)10-6-16(12(19)7-15(10)25-9)24-8-11-13(20)4-3-5-14(11)21/h3-7H,8H2,1-2H3 |
InChI Key |
VZNWEHLKDOXDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=C(C=CC=C3Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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